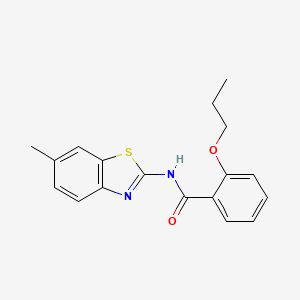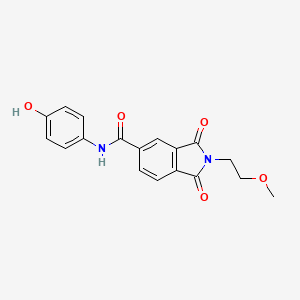![molecular formula C18H26N2O5S B4191831 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4191831.png)
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Vue d'ensemble
Description
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine exerts its therapeutic effects by inhibiting the activity of HDAC enzymes. HDACs are responsible for removing acetyl groups from histone proteins, leading to the repression of gene transcription. Inhibition of HDACs by 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine leads to an increase in histone acetylation, resulting in the activation of tumor suppressor genes and the repression of oncogenes. 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine also affects the expression of non-histone proteins, including transcription factors, cytokines, and cell cycle regulators.
Biochemical and Physiological Effects:
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress metastasis (spread of cancer to other parts of the body). It has also been shown to modulate the immune response and reduce inflammation in various disease models. 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been found to be well-tolerated in animal studies, with minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has several advantages for laboratory experiments, including its high potency and specificity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity in animal studies. However, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects on non-HDAC proteins.
Orientations Futures
For research on 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine include the optimization of dosing regimens, the identification of biomarkers for patient selection, and the development of combination therapies with other drugs. 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine may also have potential applications in epigenetic editing, gene therapy, and regenerative medicine. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine.
Applications De Recherche Scientifique
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, neurodegenerative disorders, and inflammatory conditions. 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14-5-6-16(24-2)17(12-14)26(22,23)20-7-3-4-15(13-20)18(21)19-8-10-25-11-9-19/h5-6,12,15H,3-4,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULOXXYNBNGQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate](/img/structure/B4191748.png)
![2-{1-[4-oxo-3-(3-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4191754.png)
![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4191772.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191783.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4191795.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191819.png)
![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4191838.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4191854.png)
![N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4191858.png)